molecular formula C21H18N4O2S B546236 2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide

2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide

Cat. No. B546236
M. Wt: 390.5 g/mol
InChI Key: GUGBYEBZOKSXAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

UCK2-IN-135546812 is a novel non-competitive UCK2 inhibitor, suppressing nucleoside salvage in cells both in the presence and absence of DHODH inhibitors.

Scientific Research Applications

Anticancer Activity

  • Synthesized derivatives of 2-(4-Oxo-3-arylthiazolidin-2-ylidene)acetamide, related to the compound , were found to have selective cytotoxic effects against CCRF-CEM and SR leukemia cell lines. This indicates potential use in anticancer therapy (Horishny, Arshad, & Matiychuk, 2021).
  • Several novel 6-phenyl-thieno[3,2-d]pyrimidine derivatives, including related compounds, demonstrated potent anticancer activity comparable to doxorubicin on various human cancer cell lines (Hafez & El-Gazzar, 2017).

Molecular Structure and Analysis

  • Studies on similar compounds reveal that they have a folded conformation with significant inclination between the pyrimidine and benzene rings. This structural information could be vital for understanding how these compounds interact at the molecular level (Subasri et al., 2017).
  • Quantum chemical insights into the molecular structure of related compounds have been provided, indicating potential antiviral properties against COVID-19 by docking against SARS-CoV-2 protein. This suggests potential broader applications in antiviral research (Mary et al., 2020).

Antimicrobial Activity

  • Certain pyrimidine derivatives, closely related to the compound , have been synthesized and evaluated for their antifungal activity. This research contributes to the understanding of potential antimicrobial applications (Rami et al., 2013).
  • Novel heterocycles incorporating similar chemical structures were found to exhibit antimicrobial properties, further suggesting the compound's potential in combating microbial infections (Bondock et al., 2008).

properties

Molecular Formula

C21H18N4O2S

Molecular Weight

390.5 g/mol

IUPAC Name

2-((5-Cyano-4-oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide

InChI

InChI=1S/C21H18N4O2S/c1-2-14-8-10-16(11-9-14)23-18(26)13-28-21-24-19(15-6-4-3-5-7-15)17(12-22)20(27)25-21/h3-11H,2,13H2,1H3,(H,23,26)(H,24,25,27)

InChI Key

GUGBYEBZOKSXAX-UHFFFAOYSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)C(=C(N2)C3=CC=CC=C3)C#N

SMILES

O=C(NC1=CC=C(CC)C=C1)CSC2=NC(C(C#N)=C(C3=CC=CC=C3)N2)=O

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)C(=C(N2)C3=CC=CC=C3)C#N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

UCK2-IN-135546812

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide
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2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide
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2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide
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2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide
Reactant of Route 5
2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide
Reactant of Route 6
2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide

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